![molecular formula C12H13BrO3 B068936 Ethyl 4-(4-bromophenyl)-3-oxobutanoate CAS No. 160010-18-4](/img/structure/B68936.png)
Ethyl 4-(4-bromophenyl)-3-oxobutanoate
Overview
Description
Synthesis Analysis
Ethyl 4-(4-bromophenyl)-3-oxobutanoate is typically synthesized through reactions like the Knoevenagel condensation. For instance, similar compounds, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, have been synthesized using the Knoevenagel condensation reaction of corresponding aldehydes and ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of ethyl 4-(4-bromophenyl)-3-oxobutanoate and its analogs can be complex. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic crystal system and adopts a Z conformation about the C=C bond (Kariyappa et al., 2016). These structural details are crucial for understanding the compound's reactivity and interactions.
Chemical Reactions and Properties
Ethyl 4-(4-bromophenyl)-3-oxobutanoate participates in various chemical reactions. For example, reactions with diethyl malonate or methyl cyanoacetate can yield different products, showcasing the reactivity of the haloester group in these compounds (Kato et al., 1978).
Scientific Research Applications
Chemical Reactions with Benzene and Aliphatic Esters
Kato and Kimura (1979) reported that ethyl 4-bromo-3-oxobutanoate reacts with benzene in the presence of aluminum chloride, producing several compounds including 4-bromo-3-oxobutanoic acid and 3-phenyl-1-tetralone (Kato & Kimura, 1979).
Enantioselective Reductions
Sundby, Zotti, and Anthonsen (2003) found that enantioselective reductions of ethyl 4-bromo-3-oxobutanoate can yield different configurations of 3-hydroxyesters depending on the reaction conditions and cofactors used (Sundby, Zotti, & Anthonsen, 2003).
Microbial Aldehyde Reductase in Organic Solvent-Water Systems
Shimizu et al. (1990) studied the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate in an organic solvent-water system, exploring its efficiency and the enzyme's substrate specificity (Shimizu et al., 1990).
Reactions with Diethyl Malonate and Other Compounds
Kato, Kimura, and Tanji (1978) described the reaction of ethyl 4-bromo-3-oxobutanoate with diethyl malonate and other compounds, leading to the formation of various esters and nitriles (Kato, Kimura, & Tanji, 1978).
Synthesis of Photochromic Compounds
Lvov et al. (2014) utilized ethyl 4-(2,5-dimethylthiophen-3-yl)-3-oxobutanoate in the synthesis of photochromic compounds, investigating the relationship between fluorescent characteristics and the compounds' structure (Lvov et al., 2014).
Antioxidant Properties of Derivatives
Stanchev et al. (2009) investigated the antioxidant properties of derivatives of 4-hydroxycoumarin, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate (Stanchev et al., 2009).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-(4-bromophenyl)-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYNITBKFYVFBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596725 | |
Record name | Ethyl 4-(4-bromophenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-bromophenyl)-3-oxobutanoate | |
CAS RN |
160010-18-4 | |
Record name | Ethyl 4-bromo-β-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160010-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(4-bromophenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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